5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine
Description
The compound is a thiophene-based derivative with substituted benzoyl, benzenesulfonyl, and trimethylphenyl groups.
Properties
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-16-6-10-21(11-7-16)25(31)26-23(29)27(35(32,33)22-12-8-17(2)9-13-22)28(34-26)30-24-19(4)14-18(3)15-20(24)5/h6-15,30H,29H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYVONPDSZVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3C)C)C)S(=O)(=O)C4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists structurally distinct compounds (), such as:
- 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one (915924-29-7): A quinazolinone derivative with methoxyphenoxy and ethyl groups.
- 4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide (951958-28-4): A thiazole-carboxamide hybrid with pyridinyl and oxolane substituents.
Key Differences:
| Feature | Target Compound | 951958-28-4 (Thiazole analog) |
|---|---|---|
| Core Structure | Thiophene diamine | Thiazole carboxamide |
| Substituents | Dual methylbenzoyl/methylbenzenesulfonyl groups; trimethylphenyl | Pyridinyl, oxolane, and propyl groups |
| Potential Applications | Hypothesized: Kinase inhibition, polymer additives (no direct evidence) | Likely: Antimicrobial or enzyme inhibition (unverified) |
These compounds lack structural or functional overlap with the target molecule, making meaningful comparisons speculative .
Recommendations for Further Study
To address the knowledge gap, consult:
- Specialized Databases : Reaxys, SciFinder, or PubChem for physicochemical/biological data.
- Crystallographic Studies: Use SHELX-based refinements (as noted in ) to resolve the compound’s 3D structure and compare it with thiophene derivatives .
- Patent Literature : Search for industrial applications of methylbenzenesulfonyl/thiophene hybrids.
Biological Activity
The compound 5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine (CAS Number: 1115373-16-4) is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 500.66 g/mol. Its structure features several functional groups that contribute to its biological activity, including a thiophene ring and sulfonamide moieties.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N2O3S2 |
| Molecular Weight | 500.66 g/mol |
| CAS Number | 1115373-16-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Amination : Introduction of amino groups via amination reactions.
- Tosylation : Use of tosyl chloride to introduce sulfonamide groups.
- Functionalization : Friedel-Crafts reactions to attach aromatic groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activities. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Inhibition of Cell Cycle Progression : It interferes with the normal progression of the cell cycle, particularly at the G1/S transition.
For instance, studies demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the expression of cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Blocking NF-kB Pathway : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound can bind to various receptors, altering their function and leading to downstream effects on cellular signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of related compounds:
- Study on Antiamoebic Activity : A series of thiophene derivatives were synthesized and tested for antiamoebic activity, revealing that structural modifications could enhance efficacy .
- MAO Inhibition Studies : Compounds with similar thiophene structures were assessed for their ability to inhibit monoamine oxidase (MAO), indicating potential for neuroprotective applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
